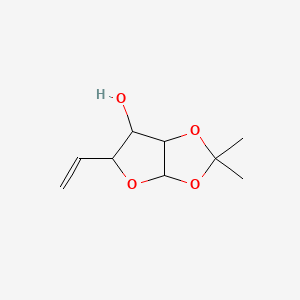

1-氯-1,2,2-三氟环丁烷

描述

Synthesis Analysis

The synthesis of related fluorine-containing cyclobutane derivatives involves multiple steps, starting from reactions such as the nucleophilic displacement, which leads to compounds with high specificity intended for applications like positron emission tomography (Shoup & Goodman, 1999). Another approach to optimizing structures and parameters of such compounds includes ab initio calculations and molecular dynamics simulations (Saladino & Tang, 2004).

Molecular Structure Analysis

Studies on the molecular structure of polyhalogenated cyclobutanes reveal conformational equilibria that are influenced by the positions of the halogen substituents. For instance, vibrational spectra suggest a preference for equatorial positioning of Cl and F atoms, affecting the molecule's overall energy profile (Braude et al., 1990).

Chemical Reactions and Properties

The reactivity of cyclobutane derivatives, including those with fluorine atoms, often involves gem-difluorination and Wagner-Meerwein rearrangements, highlighting the versatility of these compounds in synthetic chemistry. Such reactions are crucial for generating biologically active molecules and intermediates for further transformations (Lin et al., 2021).

Physical Properties Analysis

The physical properties of 1-Chloro-1,2,2-trifluorocyclobutane and similar compounds are closely linked to their molecular structures. For example, the optimization of Lennard-Jones (LJ) parameters reflects on the anesthetic properties of such molecules, demonstrating the importance of detailed structural analyses in understanding their behavior in various phases (Saladino & Tang, 2004).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of halogenated cyclobutanes depend significantly on their conformational dynamics and the electronic effects of the substituents. Detailed vibrational spectra and conformations studies provide insights into the preferred conformations and the impact of different substituents on the molecules' chemical behavior (Powell et al., 1993).

科学研究应用

构象分析

振动光谱和构象:对多卤代环丁烷,包括1-氯-1,2,2-三氟环丁烷的研究揭示了它们构象平衡的见解。这些化合物显示出氯和氟原子偏好赤道位置,构象之间的焓差异相对较小。例如,在1-氯-1,2,2-三氟环丁烷中,液态中的焓差异约为2.9 kJ/mol,在环扭曲的能垒约为6-7 kJ/mol (Braude et al., 1990)。

结构和参数的优化:使用从头算计算结合液态和气相分子动力学模拟,已经优化了1-氯-1,2,2-三氟环丁烷的结构和Lennard-Jones(LJ)参数。这一优化过程对于理解这些化合物的物理性质和潜在应用至关重要 (Saladino & Tang, 2004)。

化学性质和反应

不同状态下的振动光谱:记录了1-氯-1,2,2-三氟环丁烷在各种相和不同温度下的红外和拉曼光谱,揭示了蒸汽和液态中存在两种构象。这些研究对于理解这些化合物的化学行为和反应性至关重要 (Powell et al., 1993)。

烯烃环加成反应:氯三氟乙烯和1,1-二氯二氟乙烯与烯烃的热环加成反应产生了包括1-卤代-1,2,2-三氟-3-烯基环丁烷在内的产物,展示了1-氯-1,2,2-三氟环丁烷在这类反应中的反应性。理解这些反应对于合成新型有机化合物至关重要 (Taylor, Warburton, & Wright, 1972)。

生物物理相互作用

对格拉米赛汀A通道功能的影响:研究表明,1-氯-1,2,2-三氟环丁烷可以通过增强Na+传输来改变格拉米赛汀A通道功能,对通道结构的改变很小。这一发现对于理解低亲和力药物如何影响蛋白质功能和结构具有重要意义 (Tang, Mandal, & Zegarra, 2002)。

膜定位和行为:使用核磁共振技术研究了卤代环丁烷,包括1-氯-1,2,2-三氟环丁烷在生物膜中的定位和性质。这项研究有助于理解这类化合物在生物膜中的分布,这对于它们潜在的治疗应用至关重要 (North & Cafiso, 1997)。

属性

IUPAC Name |

1-chloro-1,2,2-trifluorocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClF3/c5-3(6)1-2-4(3,7)8/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQYDYODFHABLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1(F)F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40984597 | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-1,2,2-trifluorocyclobutane | |

CAS RN |

661-71-2 | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=661-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000661712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-1,2,2-trifluorocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40984597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

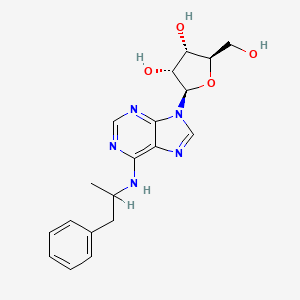

![(3s,5s,10s,13s)-17-[(1r)-1-Hydroxy-1-(2-piperidyl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-3-ol](/img/structure/B1209866.png)

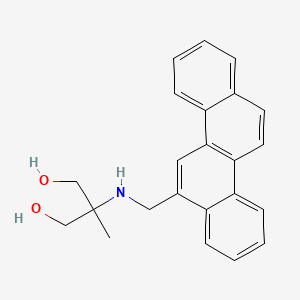

![5-[(4-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B1209869.png)

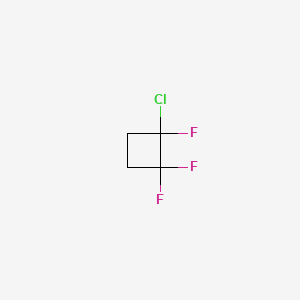

![2,7-Naphthalenedisulfonic acid, 4,4'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino]]bis[5-hydroxy-6-[2-(2-sulfophenyl)diazenyl]-, sodium salt (1:6)](/img/structure/B1209885.png)